molecular formula C22H19F3O5 B2877450 8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 315233-49-9

8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No.: B2877450
CAS No.: 315233-49-9
M. Wt: 420.384
InChI Key: ONRLZMLHGGHLSA-UHFFFAOYSA-N
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Description

The compound 8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic chromone derivative offered for early-stage pharmacological discovery and biological screening. Chromones represent a privileged scaffold in medicinal chemistry, with extensive literature documenting their diverse biological activities. Recent scientific studies on closely related N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have demonstrated promising in vitro cytotoxic activity against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7), suggesting potential for this chemical class in anticancer research . Furthermore, analogous compounds have exhibited significant antioxidant activity in various assays, such as DPPH radical, hydrogen peroxide, and nitric oxide (NO) scavenging, making them subjects of interest for research into oxidative stress . The presence of the trifluoromethyl group is a critical structural feature often incorporated to enhance a molecule's metabolic stability, membrane permeability, and overall binding affinity to biological targets, thereby optimizing its pharmacological profile . This combination of features makes this chromone derivative a valuable compound for researchers investigating new chemical entities for oncological and antioxidant applications, as well as for studying structure-activity relationships (SAR) within this versatile heterocyclic family. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3O5/c1-4-5-14-6-8-15(9-7-14)29-20-18(27)16-10-11-17(28-13(3)26)12(2)19(16)30-21(20)22(23,24)25/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRLZMLHGGHLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common synthetic route includes the following steps:

  • Formation of the Chromen-4-one Core: This can be achieved through the condensation of appropriate phenols with aldehydes or ketones under acidic conditions.

  • Introduction of the Propyl Group: The propyl group is introduced via a nucleophilic substitution reaction, where a propyl halide reacts with the phenol derivative.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl sulfone or trifluoromethyl iodide.

  • Acetylation: Finally, the acetate group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the propyl group, using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Alkyl halides (e.g., propyl chloride), amines, and polar aprotic solvents (e.g., dimethylformamide, DMF).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its fluorescence properties can be exploited in imaging techniques.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Substituents in Chromone Derivatives
Compound Name Position 2 Position 3 Position 7 Position 8
Target Compound CF₃ 4-propylphenoxy Acetate Methyl
4-oxo-3-phenoxy-2-(trifluoromethyl) analog CF₃ Phenoxy Acetate -
N-(4-oxo-2-CF₃-chromen-7-yl) benzamides CF₃ - Benzamide -
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate - Acetyl (position 8) Acetate Methyl
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate - 4-Methoxyphenyl Acetate -

Key Observations :

  • Trifluoromethyl Group : Present in the target compound and N-benzamide derivatives (), this group enhances electrophilicity and resistance to oxidative metabolism , improving drug-likeness .
  • 4-Propylphenoxy vs.
  • Acetate vs. Benzamide : The acetate group at position 7 (target compound) may act as a prodrug , improving solubility, whereas benzamide derivatives () directly engage in hydrogen bonding with biological targets .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data for Selected Chromones
Compound Crystal System Space Group Unit Cell Parameters (Å, °) Reference
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate Triclinic P1 a=8.198, b=8.504, c=9.644; α=90.2, β=97.8, γ=111.7
Fluorinated isoflavone analog (Compound 6) - - Data not provided
  • The target compound’s structural analog () has a planar chromone core stabilized by conjugated π-systems.
  • Hydrogen bonding : Acetate and carbonyl groups in similar compounds participate in intermolecular hydrogen bonds, influencing crystal stability .
Table 3: Cytotoxicity of Chromone Derivatives
Compound Cell Lines Tested (IC₅₀, μM) Key Findings Reference
Target Compound Not reported Inferred activity based on analogs -
N-(4-oxo-2-CF₃-chromen-7-yl) benzamides A-549, MCF-7 (1.5–8.2 μM) Strong cytotoxicity; HER2/EGFR inhibition
Fluorinated isoflavone analogs MCF-7, HeLa (2.9–12.4 μM) Apoptosis induction via ROS generation

Insights :

  • The target compound’s propylphenoxy group may enhance target affinity compared to methoxyphenyl or fluorophenyl analogs (), though direct data is lacking.
  • Acetate vs. Free Hydroxyl : Acetylation at position 7 (target compound) likely improves oral bioavailability compared to hydroxylated analogs, as seen in puerarin derivatives ().

Biological Activity

The compound 8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a member of the chromone family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18F3O3\text{C}_{18}\text{H}_{18}\text{F}_3\text{O}_3

This structure features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and membrane permeability.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound exhibits inhibitory effects on various enzymes, including:
    • Cholinesterases : Important for neurotransmission.
    • Cyclooxygenase (COX) : Involved in inflammation and pain pathways.
    • Lipoxygenases (LOX) : Related to inflammatory processes.
  • Antioxidant Activity : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects on cancer cell lines, making it a candidate for anticancer therapies.

In Vitro Studies

Recent studies have focused on the in vitro biological activities of related compounds. For instance, derivatives containing the trifluoromethyl group were tested against cholinesterases and showed moderate inhibition:

CompoundAChE IC50 (μM)BChE IC50 (μM)COX-2 Inhibition (%)
3b10.47.730
3e5.49.925

These results highlight the potential of these compounds in treating neurodegenerative diseases and inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interactions between the compound and its target enzymes. The docking analysis indicates that the trifluoromethyl group forms hydrogen bonds with key residues in the active sites of cholinesterases and COX enzymes, enhancing binding affinity and specificity .

Case Studies

  • Anti-Cancer Activity : In a study evaluating cytotoxic effects against breast cancer cell lines (MCF-7), compounds similar to this compound demonstrated significant cell death at concentrations as low as 5 μM .
  • Anti-inflammatory Effects : Research has shown that derivatives of this compound can reduce inflammation markers in vitro, suggesting a potential role in managing conditions like arthritis and other inflammatory diseases .

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